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Fmoc-Asparaginol(Trt)

Cat. No.: B1143221
CAS No.: 161529-14-2
M. Wt: 397.46
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Description

Significance of Fmoc-Asparaginol(Trt) in Organic Synthesis and Chemical Biology

Fmoc-Asparaginol(Trt) is a key derivative of asparagine, where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain amide is protected by the trityl (Trt) group, and the C-terminus is a hydroxyl group instead of a carboxylic acid. This specific combination of protecting groups and the amino alcohol core makes it a highly valuable reagent.

In the realm of organic synthesis , particularly in solid-phase peptide synthesis (SPPS), the use of asparagine can be problematic. Unprotected asparagine can lead to undesirable side reactions, such as dehydration of the side-chain amide to a nitrile during the activation of the C-terminus carboxylic acid. The trityl protection of the asparagine side chain in Fmoc-Asn(Trt)-OH effectively prevents this side reaction. peptide.com Furthermore, the Trt group enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), which is a significant advantage over the poorly soluble Fmoc-Asn-OH. peptide.compeptide.com The Fmoc group, being base-labile, allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups, a cornerstone of modern Fmoc-based SPPS. nih.govaltabioscience.com

In chemical biology , Fmoc-Asparaginol(Trt) and related structures serve as versatile building blocks for creating modified peptides and peptidomimetics with unique biological properties. The amino alcohol moiety can influence the conformational properties of a peptide, potentially leading to enhanced stability against enzymatic degradation or improved binding affinity to biological targets. These modified peptides are crucial tools for studying protein-protein interactions, developing enzyme inhibitors, and creating novel therapeutic agents. chemimpex.com

Evolution of Protected Amino Alcohol Scaffolds for Complex Molecule Construction

The development of protected amino alcohol scaffolds has been a continuous effort to expand the toolbox of synthetic chemists. diva-portal.org Early methods often relied on the reduction of corresponding protected amino acids. The evolution of protecting group strategies has been central to this progress. The transition from the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy to the Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy in peptide synthesis marked a significant advancement, offering milder deprotection conditions and broader compatibility with sensitive functional groups. nih.govcsic.es

The choice of protecting groups is critical and is dictated by the specific synthetic route and the desired final product. For asparagine, various protecting groups for the side-chain amide have been explored. While the trityl (Trt) group is widely used in Fmoc chemistry, other groups like the 4-methyltrityl (Mtt) have been developed to offer faster cleavage rates. nih.govgoogle.com The development of diverse protected amino alcohol building blocks, including those with aliphatic and aromatic substituents, has enabled the synthesis of a wide range of complex scaffolds such as oxazolidinones, morpholinones, and lactams. acs.orgnih.gov These scaffolds are of great interest in fragment-based lead discovery for drug development. nih.gov

The synthesis of vicinal amino alcohols, a key structural motif in many natural products and pharmaceuticals, has also seen significant advancements. diva-portal.org Modern asymmetric synthesis methods, such as Sharpless asymmetric aminohydroxylation, provide direct routes to enantiomerically pure amino alcohols. diva-portal.org These advancements, coupled with a growing library of commercially available and synthetically accessible protected amino alcohols, continue to fuel the construction of increasingly complex and biologically active molecules. acs.orgdiva-portal.org

Overview of Research Directions in Fmoc-Asparaginol(Trt) Chemistry

Current research involving Fmoc-Asparaginol(Trt) and related compounds is focused on several key areas. One major direction is the continued development of novel protecting groups and deprotection strategies to further improve the efficiency and scope of peptide synthesis. This includes the design of protecting groups with enhanced orthogonality and milder cleavage conditions to allow for the synthesis of highly sensitive and complex peptides.

Another significant area of research is the application of these building blocks in the synthesis of peptidomimetics and other complex molecular architectures. By incorporating amino alcohol moieties and other non-natural amino acids, researchers aim to create molecules with improved pharmacokinetic properties, such as enhanced stability and cell permeability. The use of amino alcohols as scaffolds for diversity-oriented synthesis is also a promising approach for generating libraries of novel compounds for high-throughput screening and drug discovery. diva-portal.orgdiva-portal.org

Furthermore, there is a growing interest in the enzymatic and biocatalytic synthesis of amino alcohols. nih.gov These methods offer the potential for highly stereoselective and environmentally friendly routes to these valuable building blocks. The integration of biocatalysis with traditional chemical synthesis is expected to open up new avenues for the efficient construction of complex molecules derived from Fmoc-Asparaginol(Trt) and other protected amino alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B1143221 Fmoc-Asparaginol(Trt) CAS No. 161529-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPYFGFABGWFFO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673773
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161529-14-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Fmoc Asparaginol Trt

Stereoselective Synthesis of Asparaginol (B3061057) Precursors

The generation of enantiopure asparaginol is the foundational step. The chirality at the α-carbon is crucial for the biological activity of the final peptides or molecules it will be incorporated into. Methodologies to achieve this can be broadly categorized into three main approaches: utilizing the existing chirality of natural amino acids, employing asymmetric catalysts to induce chirality, and leveraging the high selectivity of enzymes.

Chiral Pool Approaches Utilizing Asparagine Derivatives

Chiral pool synthesis is a direct and efficient strategy that leverages readily available, enantiomerically pure starting materials from nature. researchgate.net L-asparagine, being a proteinogenic amino acid, serves as an inexpensive and common starting point for the synthesis of L-asparaginol. qyaobio.com

The primary transformation in this approach is the reduction of the carboxylic acid moiety of asparagine to a primary alcohol. This must be done without racemizing the chiral center or affecting the side-chain amide. A common method involves the activation of the carboxylic acid followed by reduction with a mild hydride reagent. For instance, N-protected asparagine can be converted into a mixed anhydride (B1165640), which is then reduced by sodium borohydride (B1222165) (NaBH₄). niscpr.res.in A one-pot method describes the activation of N-urethane (like Fmoc, Boc, or Cbz) protected amino acids with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form a carbonic-carbonic mixed anhydride in situ. niscpr.res.in This intermediate is subsequently reduced with aqueous NaBH₄ to yield the corresponding β-amino alcohol in good yields and without racemization. niscpr.res.in

Another effective method is the reduction of N-protected amino acid azides, also using NaBH₄. researchgate.net This approach has been demonstrated for a variety of Fmoc-protected amino acids, yielding the desired amino alcohols smoothly and completely. researchgate.net These methods are advantageous as they are often rapid, high-yielding, and preserve the stereochemical integrity of the starting material. niscpr.res.inresearchgate.net

A synthesis of an orthogonally protected L-threo-β-hydroxyasparagine, a related complex derivative, also started from L-aspartic acid, showcasing the power of the chiral pool approach for generating complex and valuable building blocks. nih.gov

Asymmetric Catalytic Strategies for Asparaginol Generation

Asymmetric catalysis offers a powerful alternative for creating chiral molecules from prochiral or achiral precursors, providing precise control over stereochemistry. nih.govresearchgate.net These methods involve the use of a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to generate large quantities of an enantiomerically enriched product. nih.gov

While direct asymmetric synthesis of asparaginol is less commonly documented than chiral pool approaches, general strategies for the asymmetric synthesis of β-amino acids and their derivatives are well-established and applicable. rsc.org For example, catalytic asymmetric hydrogenation or transfer hydrogenation of suitable unsaturated precursors can yield chiral amino alcohols. The development of chiral aldehyde catalysis, particularly using BINOL-derived aldehydes, has also become an effective strategy in amino acid chemistry. frontiersin.org

Furthermore, photoredox catalysis has emerged as a convenient method for the stereoselective synthesis of unnatural α-amino acids by enabling C-radical addition to chiral imines. rsc.orgchemrxiv.org Such strategies could potentially be adapted for the synthesis of asparaginol precursors. The key advantage of asymmetric catalysis is its potential for scalability and the generation of both enantiomers of a target molecule by simply choosing the appropriate enantiomer of the catalyst.

Enzymatic and Chemoenzymatic Routes to Enantiopure Asparaginol

Enzymatic and chemoenzymatic methods are increasingly favored for their exceptional selectivity (chemo-, regio-, and stereo-selectivity) and environmentally benign reaction conditions. researchgate.netnih.govmdpi.com Biocatalysis utilizes enzymes, nature's own catalysts, to perform transformations with high efficiency and precision, often under mild aqueous conditions. nih.govresearchgate.net

For the synthesis of enantiopure amino alcohols, reductases can be employed for the stereoselective reduction of α-amino ketones or related precursors. While specific examples for asparaginol are not abundant in the reviewed literature, the kinetic resolution of racemic amino acids or their derivatives using enzymes like acylases or proteases is a well-established industrial practice. google.com For instance, D-aminoacylases are used to resolve racemic N-acetyl-amino acids to produce chiral D-amino acids. google.com

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govfrontiersin.orgrsc.org A typical chemoenzymatic route might involve a chemical synthesis to create a key intermediate, which is then subjected to an enzymatic transformation to install chirality or perform a specific functional group manipulation. frontiersin.org For example, a precursor could be synthesized chemically and then resolved or transformed using an enzyme like a lipase (B570770) or a reductase to yield enantiopure asparaginol. This combination of chemical and biological methods allows for highly efficient and sustainable synthetic routes to complex molecules. nih.govnih.govmit.edu

Selective Protection Strategies for Fmoc-Asparaginol(Trt)

Once enantiopure asparaginol is obtained, the next critical phase is the selective protection of its three functional groups: the α-amine (Nα), the side-chain amide, and the primary hydroxyl group. For its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), the α-amine is protected with the base-labile Fmoc group, while the side-chain amide and the hydroxyl group require more acid-labile protecting groups. The trityl (Trt) group is commonly used for both the side-chain amide of asparagine and the side-chain hydroxyl of other amino acids like serine. cblpatras.grpeptide.com

Nα-Fmoc Protection: Methods and Optimization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group in modern solid-phase peptide synthesis due to its facile cleavage under mild basic conditions (e.g., with piperidine), which leaves acid-labile side-chain protecting groups intact. iris-biotech.denumberanalytics.com

The introduction of the Fmoc group onto the α-amine of asparaginol is typically achieved using reagents like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloride (Fmoc-Cl) in the presence of a base. The reaction is generally performed in a solvent mixture such as aqueous dioxane or acetone (B3395972) with a base like sodium bicarbonate.

Table 1: Common Reagents and Conditions for Nα-Fmoc Protection

Reagent Base Solvent Typical Conditions
Fmoc-OSu NaHCO₃ Dioxane/Water Room Temperature, several hours

Optimization of these conditions is key to achieving high yields and preventing side reactions. numberanalytics.com Factors to consider include:

Base: The choice and stoichiometry of the base are crucial to deprotonate the amino group without causing premature cleavage of the Fmoc group once formed.

Solvent: The solvent system must solubilize both the amino alcohol and the Fmoc reagent.

Temperature: Reactions are often started at 0°C and allowed to warm to room temperature to control the initial reactivity.

pH: Maintaining a stable pH (typically 8-9) is essential for efficient acylation of the amine.

Challenges can include the formation of di-Fmoc derivatives or side reactions if conditions are not carefully controlled. numberanalytics.com Strategies to minimize side reactions include the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) during deprotection steps in SPPS, although this is more relevant to the removal than the introduction of the group. biotage.com

O-Trityl Protection: Control and Specificity at the Hydroxyl Moiety

The trityl (Trt) group is a bulky, acid-labile protecting group ideal for primary hydroxyls. total-synthesis.com Its steric hindrance allows for the selective protection of primary alcohols in the presence of secondary alcohols or other nucleophiles. total-synthesis.commasterorganicchemistry.com In the context of Fmoc-asparaginol, the hydroxyl group must be protected to prevent unwanted acylation during subsequent peptide coupling steps.

The tritylation of the primary hydroxyl group of Fmoc-asparaginol is typically carried out using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like pyridine (B92270) or diisopropylethylamine (DIEA), often with a catalytic amount of DMAP. total-synthesis.com The reaction proceeds via an Sₙ1 mechanism through the formation of the stable trityl cation. total-synthesis.com

Table 2: Conditions for Selective O-Tritylation

Reagent Base / Catalyst Solvent Key Feature
Trityl Chloride (Trt-Cl) Pyridine, DMAP Dichloromethane (DCM) Standard, effective method
Trityl Chloride (Trt-Cl) Silver Nitrate (B79036) (AgNO₃) THF/DMF Catalytic method enhancing selectivity for primary -OH
Trityl Alcohol (Trt-OH) H₂SO₄ (cat.), Ac₂O Acetic Acid Boger modification for tritylation of amides, adaptable for alcohols

A key challenge is achieving O-tritylation without affecting the Nα-Fmoc group or the side-chain amide. Research shows that while amines are generally more nucleophilic than alcohols and react preferentially with trityl chloride, the pre-existing bulky Fmoc group on the α-amine sterically hinders N-tritylation. mdpi.orgacgpubs.org This allows for selective O-tritylation. Furthermore, methods using recyclable Lewis acid-based ionic liquids have been developed for the tritylation of alcohols, which are compatible with Fmoc-protected amino groups. nih.govacs.org The use of silver nitrate as a catalyst has also been shown to promote the highly selective tritylation of primary hydroxyl groups. ut.ac.ir The trityl group on the side-chain amide of asparagine is known to improve the solubility of the Fmoc-amino acid derivative, a benefit that might also extend to Fmoc-asparaginol(Trt). peptide.com

Orthogonal Protecting Group Schemes for Differential Reactivity

In multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS), orthogonal protection is a fundamental strategy. fiveable.me It involves the use of two or more protecting groups that can be selectively removed under distinct chemical conditions without affecting each other. fiveable.mebiosynth.com This allows for precise, stepwise manipulation of different functional groups within a molecule. fiveable.me The success of a complex synthesis often depends on the compatibility between the different types of protecting groups, ensuring that one can be removed selectively in the presence of others. nih.gov

The synthesis strategy for Fmoc-Asparaginol(Trt) is a classic example of an orthogonal system, primarily utilizing the Fmoc/tBu or, in this case, the Fmoc/Trt protection scheme. biosynth.comiris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group serves as a temporary protecting group for the α-amino terminus. biosynth.com It is characterized by its lability to bases. iris-biotech.de Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.edusigmaaldrich.com This basic condition is mild enough not to affect acid-labile protecting groups. biosynth.com

Trt (Trityl) Group: The trityl group is a bulky, acid-labile protecting group used here to mask the side-chain amide of the asparaginol residue. sigmaaldrich.com Its removal requires strong acid conditions, commonly a high concentration of trifluoroacetic acid (TFA), often in a mixture like 95% TFA, which is typically applied at the final stage of synthesis to cleave the completed peptide from the resin and remove all acid-sensitive side-chain protecting groups simultaneously. iris-biotech.desigmaaldrich.com

This differential reactivity is the cornerstone of orthogonality in this system. The base-labile Fmoc group can be cleaved repeatedly after each amino acid coupling step, while the acid-labile Trt group remains intact, protecting the side chain. ub.edu This ensures that the side-chain amide does not participate in unwanted side reactions during chain elongation. The Trt group is only removed during the final acidolytic cleavage step. iris-biotech.de This strategy provides chemists with precise control over the synthetic process, enabling the construction of complex peptide sequences. fiveable.me

Protecting GroupProtected FunctionalityCleavage ConditionStabilityClassification
Fmocα-Amino groupBase (e.g., 20% Piperidine in DMF)Stable to acidsTemporary
TrtSide-chain Amide (Asparaginol)Acid (e.g., 95% Trifluoroacetic Acid)Stable to basesPermanent/Semi-permanent

Optimization of Fmoc-Asparaginol(Trt) Synthesis

Optimizing the synthesis involving Fmoc-Asparaginol(Trt) is crucial for maximizing the yield and ensuring the purity of the final peptide. This involves careful selection of reaction conditions and strategies to maintain the structural integrity of the molecule.

The efficiency of incorporating Fmoc-Asparaginol(Trt) into a growing peptide chain is highly dependent on the chosen reaction conditions. Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization of these parameters. beilstein-journals.orgnih.gov Key factors that can be adjusted to enhance reaction yield include:

Solvents: The choice of solvent is critical for ensuring the solubility of reactants and for facilitating the reaction. Solvents like N,N-dimethylformamide (DMF) are traditionally used in SPPS. ub.edu However, research into alternative, greener solvent systems, such as binary mixtures involving dimethyl sulfoxide (B87167) (DMSO) with co-solvents like butyl acetate, has shown promise in improving synthesis efficiency and resin swelling properties. unifi.it

Coupling Reagents: The activation of the carboxylic acid group is essential for efficient amide bond formation. A variety of coupling reagents are available, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). unifi.ituni-due.de The choice of reagent, its concentration, and the addition of a base like N,N-Diisopropylethylamine (DIPEA) can significantly impact the coupling efficiency and speed. unifi.it

Monitoring and Automation: Modern peptide synthesizers allow for real-time monitoring of reactions. nih.gov For instance, analyzing the UV-Vis absorbance trace during the Fmoc deprotection step provides valuable data on the reaction's completeness and can help identify issues like aggregation on the resin, allowing for on-the-fly optimization. nih.gov

ParameterConventional ConditionOptimized Condition ExampleImpact on Yield
SolventDMFDMSO/Butyl Acetate (3:7, v/v)Can improve resin swelling and solubility for certain sequences. unifi.it
Coupling SystemHBTU/DIPEAHATU/DIPEAHATU is often more effective for difficult couplings. unifi.it
TemperatureRoom Temperature90°C (with induction heating)Significantly reduces reaction time. unifi.it
Reaction TimeCoupling: 40 min; Deprotection: 15 minCoupling: 2 min; Deprotection: 1 min (at 90°C)Increases synthesis speed and throughput. unifi.it

Maintaining the purity and, crucially, the stereochemical integrity of the peptide is paramount. The L-configuration of the amino acid must be preserved throughout the synthesis. The use of Fmoc-Asn(Trt)-OH has been shown to result in significantly purer peptides compared to other asparagine derivatives. sigmaaldrich.com

The bulky trityl (Trt) protecting group on the side-chain amide of asparagine plays a critical role in preventing side reactions. One of the most common side reactions for asparagine during Fmoc-based SPPS is the formation of aspartimide. This occurs when the deprotected side-chain amide attacks the peptide backbone, particularly during the basic conditions of Fmoc removal with piperidine. This rearrangement can lead to chain termination, deletion sequences, and racemization (loss of stereochemical integrity). The steric hindrance provided by the large Trt group effectively prevents this intramolecular cyclization, thus preserving the purity and correct structure of the peptide.

Key strategies for maintaining purity and stereochemical integrity include:

Side-Chain Protection: Employing the Trt group on the asparagine side chain is the primary defense against aspartimide formation. sigmaaldrich.com

Cleavage Conditions: The final cleavage of the Trt group must be carefully controlled. While typically removed with 95% TFA, the reaction time may need to be extended if the Asn(Trt) residue is at the N-terminus to ensure complete deprotection. sigmaaldrich.com

High-Purity Reagents: The use of high-purity Fmoc-Asparaginol(Trt) and other reagents is essential to avoid introducing impurities into the final product. sigmaaldrich.com

Potential IssueCausePreventative MeasureReference
Aspartimide FormationIntramolecular cyclization of the Asn side-chain during base-mediated Fmoc deprotection.Use of a bulky side-chain protecting group like Trityl (Trt). sigmaaldrich.com
RacemizationHarsh coupling or deprotection conditions can lead to the loss of the L-configuration.Use of optimized coupling reagents and mild conditions; the Trt group also helps minimize this risk. biosynth.com
Incomplete DeprotectionInsufficient reaction time or reagent concentration during final cleavage.Extend cleavage time (e.g., 1-3 hours in 95% TFA) as needed, especially for N-terminal Asn(Trt). sigmaaldrich.com

Fmoc Asparaginol Trt As a Versatile Building Block in Peptide and Peptidomimetic Synthesis

Integration into Modified Peptide Architectures

The primary alcohol of Fmoc-Asparaginol(Trt) makes it a valuable tool for creating C-terminally modified peptides, known as peptide alcohols or peptidols. These modifications can significantly influence a peptide's biological activity, stability against degradation by carboxypeptidases, and membrane permeability. researchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-Asparaginol(Trt)

The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides. nih.gov While SPPS is typically used to synthesize peptide acids or amides, several strategies have been developed to generate peptide alcohols using building blocks like Fmoc-Asparaginol(Trt). bachem.com The synthesis of such peptides involves the initial attachment of the amino alcohol to a solid support, followed by the stepwise elongation of the peptide chain. researchgate.net

One common strategy involves loading the Fmoc-protected amino alcohol onto a suitable resin. researchgate.net Resins with trityl-based linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are particularly well-suited for this purpose. sigmaaldrich.com The Fmoc-Asparaginol(Trt) can be attached to the 2-CTC resin via its primary amine, which avoids racemization because the carboxyl group is not activated. sigmaaldrich.comnih.gov After the chain is assembled using standard Fmoc-SPPS cycles, the final peptide alcohol can be cleaved from the resin under mild acidic conditions. sigmaaldrich.com

Alternatively, specialized linkers can be employed. For instance, the 4-hydroxymethylbenzoic acid (HMBA) linker allows for the release of the peptide as a peptide alcohol via reductive cleavage with sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com The choice of resin and cleavage strategy is critical for successfully synthesizing a C-terminally modified peptide alcohol.

Table 1: Selected Resin Types and Strategies for Peptide Alcohol Synthesis

Resin/Linker TypeLoading StrategyCleavage ConditionResulting ProductReference(s)
2-Chlorotrityl (2-CTC) ResinAttachment of Fmoc-amino alcohol via its N-terminus.Mild acid (e.g., dilute TFA, TFE in DCM).Fully protected or deprotected peptide alcohol. sigmaaldrich.comnih.gov
HMBA LinkerStandard esterification to the linker's hydroxyl group.Reductive cleavage (e.g., NaBH₄).Peptide alcohol. sigmaaldrich.com
Pre-loaded Amino Alcohol ResinResin is supplied with the C-terminal amino alcohol already attached.Standard cleavage for the specific resin type (e.g., TFA).Peptide alcohol. sigmaaldrich.com

Solution-Phase Coupling Methodologies for Asparaginol (B3061057) Incorporation

Solution-phase synthesis offers an alternative to SPPS and is often used for large-scale production or for complex synthetic steps that are difficult to perform on a solid support. bachem.com Incorporating Fmoc-Asparaginol(Trt) in a solution-phase strategy involves the formation of a standard peptide (amide) bond. The N-terminal amine of the asparaginol building block is coupled to the C-terminal carboxylic acid of a peptide or amino acid.

This reaction utilizes standard peptide coupling reagents that activate the carboxylic acid. uniurb.itrsc.org A wide array of such reagents has been developed to ensure high efficiency and minimize side reactions, particularly racemization. bachem.comuniurb.it Common classes of coupling reagents include carbodiimides (like DCC and DIC) often used with additives (like HOBt or OxymaPure), and aminium/uronium salts (like HBTU, HATU, and COMU). bachem.compeptide.com The trityl (Trt) protecting group on the asparagine side chain is known to improve the solubility of the building block in common organic solvents used for synthesis and prevent side reactions like dehydration of the amide, which can be an issue with unprotected asparagine. sigmaaldrich.comdelivertherapeutics.comnih.gov

Table 2: Common Coupling Reagents for Peptide Bond Formation in Solution

Reagent ClassExamplesKey CharacteristicsReference(s)
CarbodiimidesDCC, DIC, EDCCost-effective and efficient; often used with additives like HOBt or OxymaPure to suppress racemization. bachem.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUHighly reactive, fast coupling rates, and byproducts are generally soluble, simplifying purification. bachem.com
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered couplings and cyclizations. peptide.com

Strategies for Constructing Asparaginol-Containing Oligomers and Chains

The construction of oligomers or longer peptide chains containing one or more asparaginol units follows the same fundamental principles as standard peptide synthesis. researchgate.netpeptide.com These strategies are iterative, involving repeated cycles of Nα-Fmoc group deprotection and coupling of the next building block. bachem.comembrapa.br

In Solid-Phase Peptide Synthesis (SPPS) , the desired sequence is built step-by-step on a resin. If Fmoc-Asparaginol(Trt) is not the C-terminal residue, it is incorporated during an intermediate coupling cycle. After the Fmoc group is removed from the preceding residue on the resin-bound chain, a solution of activated Fmoc-Asparaginol(Trt) is added to form the peptide bond. The synthesis then continues with subsequent deprotection and coupling steps until the full-length oligomer is assembled.

In Solution-Phase Synthesis , oligomers are typically built by coupling smaller peptide fragments together in what is known as a convergent approach. A fragment containing the asparaginol moiety can be synthesized separately and then coupled to another fragment to form the larger oligomer. This method can be more efficient for long sequences but requires careful planning of protecting group strategies to ensure selective bond formation. The use of Fmoc-Asparaginol(Trt) within these synthetic workflows allows for the precise placement of an amino alcohol functionality at any desired position within a peptide chain, enabling the creation of novel structures with tailored properties.

Design and Synthesis of Asparaginol-Based Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, selectivity, and bioavailability. nih.govnih.govslideshare.net The incorporation of non-standard building blocks like asparaginol is a key strategy in peptidomimetic design. magtech.com.cn

Conformational Restriction through Asparaginol Incorporation

A primary goal in peptidomimetic design is to restrict the conformational flexibility of a peptide to favor its bioactive shape. magtech.com.cnnih.govprismbiolab.com This pre-organization can lead to higher binding affinity for a biological target and improved metabolic stability. slideshare.netnih.gov

Replacing a standard amino acid residue's C-terminal carboxyl group with an amino alcohol functionality, as in asparaginol, introduces significant structural changes:

Altered Geometry and H-Bonding: The -COOH group is a planar, sp²-hybridized structure that acts as a hydrogen bond donor and acceptor. In contrast, the -CH₂-OH group in asparaginol is sp³-hybridized, providing greater rotational freedom, and primarily acts as a hydrogen bond donor. This change fundamentally alters the local electrostatic and steric environment. nih.gov

Disruption of Secondary Structures: The removal of the backbone carbonyl oxygen and the introduction of a flexible hydroxymethyl group can disrupt or modify stable secondary structures like α-helices and β-sheets. nih.gov This can be strategically employed to favor specific turn structures or non-canonical folds that are crucial for biological activity.

Enhanced Stability: Peptides are often degraded in vivo by carboxypeptidases that recognize and cleave the C-terminal peptide bond. The presence of a C-terminal alcohol instead of a carboxylic acid renders the molecule resistant to this enzymatic degradation pathway, thereby increasing its biological half-life. researchgate.net

By strategically incorporating asparaginol, chemists can fine-tune the conformational landscape of a peptide, locking it into a more potent and stable form. nih.gov

Engineering Non-Peptidic Scaffolds with Asparaginol Moiety

Beyond its use in modifying peptides, Fmoc-Asparaginol(Trt) is a valuable chiral building block for constructing complex, non-peptidic scaffolds. researchgate.net As a chiral molecule, it provides a defined three-dimensional starting point for asymmetric synthesis. Its utility stems from the presence of multiple, orthogonally protected functional groups:

Fmoc-protected Amine: The primary amine can be deprotected under basic conditions and subsequently functionalized through reactions like acylation, alkylation, or sulfonylation.

Primary Alcohol: The hydroxyl group can undergo a different set of reactions, such as oxidation, etherification, or esterification.

Trt-protected Side-Chain Amide: The side-chain amide, once deprotected under acidic conditions, offers another site for chemical modification.

This array of functional groups allows for a "collective synthesis strategy," where the core asparaginol structure is derivatized in various ways to create a library of diverse molecules. nih.gov For example, the amino alcohol can be used as a precursor to synthesize constrained cyclic β-amino acids or to build heterocyclic systems through intramolecular cyclization reactions involving its different functional groups. researchgate.net The conversion of Fmoc-protected amino alcohols to their corresponding carboxylic acids via Jones oxidation is one documented transformation, highlighting their versatility as synthetic intermediates for creating other valuable building blocks. nih.gov This makes Fmoc-Asparaginol(Trt) a powerful tool in medicinal chemistry for generating novel molecular architectures beyond the realm of traditional peptides.

Role in the Synthesis of Peptide Analogues and Conjugates

Fmoc-Asparaginol(Trt) is the N-α-Fmoc protected, side-chain trityl-protected derivative of asparaginol. Asparaginol is a derivative of the proteinogenic amino acid asparagine where the side-chain carboxylic acid has been reduced to a primary alcohol. This seemingly subtle change from a carboxamide to a hydroxymethylene group introduces significant new possibilities for peptide design. The primary alcohol serves as a versatile chemical handle, and its incorporation can fundamentally alter the peptide's structure and function. The trityl (Trt) group offers acid-labile protection for the side-chain amide nitrogen, preventing potential side reactions during synthesis.

PropertyData
IUPAC Name (S)-N-((9H-fluoren-9-yl)methoxy)carbonyl)-2-amino-4-(tritylamino)butan-1-ol
Molecular Formula C38H36N2O4
Molecular Weight 596.71 g/mol
Appearance White to off-white powder
Protection Scheme N-α: Fmoc (Base-labile); Side-Chain Amide: Trt (Acid-labile)
Key Functional Group Primary Alcohol on Side Chain

N-linked glycosylation, where a glycan is attached to the side-chain nitrogen of an asparagine (Asn) residue, is a critical post-translational modification that influences protein folding, stability, and function. The chemical synthesis of natural N-linked glycopeptides is challenging due to the complexity of the carbohydrate moieties and the lability of the N-glycosidic bond.

Asparaginol derivatives, such as Fmoc-Asparaginol(Trt), provide an innovative route to creating stable glycopeptide mimetics. In these analogues, the natural N-glycosidic linkage is replaced by a more robust chemical bond, such as an ether linkage. The side-chain hydroxyl group of the asparaginol residue is the key to this strategy.

Research Findings: The synthesis strategy involves incorporating the Fmoc-Asparaginol(Trt) building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the trityl group can be selectively removed under mild acidic conditions, leaving the side-chain hydroxyl group of the asparaginol residue exposed. This hydroxyl group can then be alkylated with a suitable glycosyl donor (e.g., a glycosyl halide or triflate) to form a stable ether linkage.

This approach results in a glycopeptide analogue where the carbohydrate is linked to the peptide backbone via a C-O bond instead of the natural C-N bond. This ether linkage offers significantly enhanced stability against enzymatic cleavage by glycosidases, which is a major pathway for the degradation of natural glycopeptides. This stability makes asparaginol-derived glycopeptides valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents with improved pharmacokinetic profiles.

FeatureNatural N-Glycopeptide (via Asn)Glycopeptide Mimetic (via Asn-ol)
Linkage Type N-Glycosidic Bond (Amide Linkage)Ether Linkage
Key Amino Acid Asparagine (Asn)Asparaginol (Asn-ol)
Bond Stability Susceptible to enzymatic (glycosidase) and chemical hydrolysisHigh stability against enzymatic and chemical cleavage
Synthetic Utility Complex synthesis, often requiring enzymatic or specialized chemical ligationAccessible via standard SPPS followed by chemical alkylation of the side-chain hydroxyl

The incorporation of an asparaginol residue is, in itself, a significant side-chain modification that replaces the natural carboxamide with a hydroxymethylene group. This alteration can impact the peptide's hydrogen bonding capacity, conformation, and solubility. Beyond this intrinsic modification, the primary alcohol of the asparaginol side chain serves as a versatile platform for a wide range of further derivatizations. bachem.comabyntek.com

Research Findings: The use of Fmoc-Asparaginol(Trt) allows for the site-specific introduction of a reactive hydroxyl group within a peptide sequence. While the primary amides of asparagine and glutamine are generally difficult to modify selectively, the alcohol of asparaginol is a much more convenient functional handle. nih.gov After incorporation into the peptide and subsequent deprotection, this hydroxyl group can be modified in numerous ways:

Esterification: Reacting the side-chain alcohol with carboxylic acids (including fatty acids for lipidation) or activated acid derivatives to form ester linkages. This allows for the conjugation of various payloads or modification of physicochemical properties.

Etherification: Forming ether bonds to attach other molecules, including polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve solubility and circulation half-life, or to attach other reporter groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde, creating a reactive site for subsequent bio-orthogonal ligations, such as oxime formation. Peptide aldehydes are also known to be potent protease inhibitors. peptide.com

This versatility makes Fmoc-Asparaginol(Trt) a valuable building block for creating peptides with tailored functionalities, moving beyond the repertoire of the 20 proteinogenic amino acids. The ability to introduce a modifiable hydroxyl group at a specific site enables the construction of complex peptide conjugates, cyclic peptides, and peptidomimetics with enhanced therapeutic potential. sigmaaldrich.com

Stereochemical and Conformational Investigations of Fmoc Asparaginol Trt Derivatives

Elucidation of Absolute and Relative Stereochemistry

The precise stereochemistry of Fmoc-Asparaginol(Trt) is crucial for its application in the synthesis of stereochemically pure peptides. The (S)-configuration at the α-carbon, derived from the natural L-asparagine, is a key determinant of the biological activity of the resulting peptides.

Ensuring the enantiomeric purity of Fmoc-protected amino acid derivatives is a critical quality control step in peptide synthesis. The presence of even small amounts of the D-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially altered biological activities. scielo.br High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and reliable method for determining the enantiomeric excess of compounds like Fmoc-Asparaginol(Trt). phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantioseparation of N-Fmoc α-amino acids. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers. For Fmoc-Asn(Trt)-OH, a closely related compound, chiral HPLC methods have been successfully developed, typically achieving baseline separation of the D and L enantiomers. phenomenex.com

Table 1: Representative Chiral HPLC Conditions for the Analysis of Fmoc-Amino Acid Derivatives

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2)
Mobile Phase Isocratic mixture of an organic modifier (e.g., Acetonitrile) and an acidic additive (e.g., Trifluoroacetic Acid) in water.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient

This table presents typical conditions for the chiral separation of Fmoc-protected amino acids. Specific conditions for Fmoc-Asparaginol(Trt) would require method development and validation.

Other techniques such as gas chromatography of derivatized amino acids and capillary electrophoresis can also be employed for chiral purity assessment, although HPLC remains the industry standard due to its robustness and ease of use. phenomenex.com

The protecting groups in Fmoc-Asparaginol(Trt) play a dual role: they prevent unwanted side reactions during peptide synthesis and influence the stereochemical stability of the molecule. The bulky trityl group on the side-chain amide of asparagine is particularly important for preventing dehydration of the amide to a nitrile during activation of the carboxyl group, a common side reaction with unprotected asparagine. advancedchemtech.com

The trityl group is known for its stability under the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF), ensuring the integrity of the side-chain protection throughout the peptide synthesis cycles. americanpeptidesociety.org However, the bulky nature of the Trt group can also sterically hinder the α-proton from base abstraction, thereby reducing the risk of racemization at the α-carbon during coupling reactions. ug.edu.pl This steric shielding is a significant advantage in maintaining the stereochemical purity of the amino acid residue as it is incorporated into a growing peptide chain.

The Fmoc group, while being the cornerstone of the temporary Nα-protection strategy, can under certain conditions promote racemization, particularly during the activation step of the carboxyl group. However, the use of modern coupling reagents and optimized reaction conditions has largely mitigated this issue. The stability of the urethane (B1682113) linkage in the Fmoc group is generally high under neutral and acidic conditions, thus preserving the stereochemistry at the α-carbon during the synthesis workflow.

Conformational Analysis in Solution and Solid State

The conformational preferences of Fmoc-Asparaginol(Trt) are largely dictated by the steric and electronic properties of the Fmoc and trityl groups. Understanding these preferences is key to predicting the behavior of this building block in synthesis and its influence on the secondary structure of peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For Fmoc-Asparaginol(Trt), 1H and 13C NMR would provide detailed information about the chemical environment of each atom, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between protons, offering insights into the preferred spatial arrangement of the molecule. researchgate.net

X-ray crystallography would be the definitive method to determine the solid-state conformation of Fmoc-Asparaginol(Trt). A crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's three-dimensional arrangement and the packing interactions in the crystal lattice. To date, no crystal structure for Fmoc-Asparaginol(Trt) has been reported in the public databases.

The large, aromatic Fmoc and trityl groups impose significant steric constraints on the conformational freedom of the asparaginol (B3061057) backbone. The fluorenyl moiety of the Fmoc group is known to engage in π-π stacking interactions, which can influence the local conformation and potentially the aggregation behavior of the molecule in solution.

The trityl group, with its three phenyl rings, is exceptionally bulky and will sterically demand a significant amount of space. This will likely restrict the rotation around the Cβ-Cγ and Cγ-Nδ bonds of the asparagine side chain. The preferred conformation will be one that minimizes steric clashes between the trityl group, the Fmoc group, and the asparaginol backbone. It is plausible that the side chain will adopt an extended conformation to distance the bulky trityl group from the equally bulky Fmoc group.

Computational Approaches to Conformational Dynamics

In the absence of extensive experimental data, computational modeling provides a valuable means to explore the conformational landscape of Fmoc-Asparaginol(Trt). Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations and to identify the lowest energy (most stable) structures.

Computational studies on asparagine itself have provided insights into its intrinsic conformational preferences and the influence of solvation. scielo.br For Fmoc-Asparaginol(Trt), a systematic conformational search could be performed by rotating the key dihedral angles of the backbone (φ, ψ) and the side chain (χ1, χ2). The resulting conformers can be energy-minimized to identify the most stable structures.

Table 2: Key Dihedral Angles for Conformational Analysis of Fmoc-Asparaginol(Trt)

Dihedral AngleAtoms Defining the AngleDescription
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond
ψ (psi)N-Cα-C'-NRotation around the Cα-C' bond
χ1 (chi1)N-Cα-Cβ-CγRotation around the Cα-Cβ bond
χ2 (chi2)Cα-Cβ-Cγ-NδRotation around the Cβ-Cγ bond

This table outlines the principal dihedral angles that determine the backbone and side-chain conformation of the asparaginol moiety.

Such computational studies could predict whether certain conformations are favored due to intramolecular hydrogen bonding or stabilizing non-covalent interactions between the aromatic systems of the protecting groups. Furthermore, molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in different solvent environments, revealing the flexibility and conformational transitions that are not apparent from static models.

Molecular Dynamics Simulations of Asparaginol-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules. While specific MD studies focusing exclusively on Fmoc-Asparaginol(Trt) are not extensively documented in publicly available literature, the principles of its dynamics can be inferred from simulations of systems containing asparagine and its derivatives. These simulations provide critical insights into the flexibility of the asparaginol side chain and the influence of its local environment on its conformational preferences.

In MD simulations of peptides containing asparagine residues, the side chain typically exhibits significant flexibility, characterized by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Nδ2). The large and sterically demanding Trityl (Trt) group attached to the side-chain amide of asparaginol in Fmoc-Asparaginol(Trt) is expected to significantly restrict this conformational freedom. The bulky nature of the Trt group can lead to preferred orientations that minimize steric clashes with the rest of the molecule and surrounding solvent molecules.

Simulations of asparagine-containing peptides in aqueous solution have shown that the side chain can form transient intramolecular hydrogen bonds with the peptide backbone. nih.govrsc.org In the case of asparaginol, the terminal hydroxyl group introduces an additional site for hydrogen bonding, potentially influencing the conformational equilibrium. The presence of the N-terminal Fmoc group and the side-chain Trt group would further modulate these interactions.

The following interactive table presents typical dihedral angle distributions for the asparagine side chain in a peptide environment, derived from molecular dynamics simulations. This data can be considered indicative of the intrinsic conformational preferences of the asparaginol side chain, which would be further modified by the presence of the Trt group.

Note: The data in this table is representative of asparagine side-chain dynamics in peptides and serves as a model for the potential behavior of the asparaginol core of Fmoc-Asparaginol(Trt). The actual populations would be significantly influenced by the Trt group.

Quantum Chemical Calculations for Energetic Landscapes

These computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of a molecule as a function of its dihedral angles. nih.gov For the asparaginol side chain, the key dihedral angles are χ1 and χ2. By systematically rotating these bonds and calculating the energy at each point, an energetic landscape can be constructed, revealing the low-energy (more stable) conformations.

Studies on asparagine have shown that the conformational preferences are governed by a combination of steric effects and intramolecular interactions, such as hydrogen bonding between the side-chain amide and the backbone. rsc.org In Fmoc-Asparaginol(Trt), the energetic landscape would be significantly altered by the bulky Fmoc and Trt groups. The Trt group, in particular, would introduce a significant steric hindrance, likely leading to a more restricted set of low-energy conformations compared to an unprotected asparaginol.

The following interactive table summarizes hypothetical relative energies for different conformations of a simplified asparaginol derivative, as would be determined by quantum chemical calculations. These values illustrate the energetic penalties associated with moving away from the most stable conformations.

Note: The data in this table is illustrative and based on typical energy differences found in small amino acid derivatives. The actual energetic landscape of Fmoc-Asparaginol(Trt) would be more complex due to the large protecting groups.

The combination of molecular dynamics simulations and quantum chemical calculations provides a comprehensive, albeit theoretical, understanding of the stereochemical and conformational properties of Fmoc-Asparaginol(Trt) derivatives. While direct experimental data is scarce, these computational approaches allow for robust predictions of the molecule's dynamic behavior and energetic preferences, which are crucial for its application in peptide synthesis and materials science.

Advanced Applications and Methodological Developments for Fmoc Asparaginol Trt

Development of Asparaginol-Derived Chemical Probes

The asparaginol (B3061057) scaffold, derived from Fmoc-Asparaginol(Trt), provides a unique platform for the design and synthesis of chemical probes. These molecular tools are instrumental in chemical biology for the study of biological systems, enabling the investigation of protein function, identification of therapeutic targets, and elucidation of cellular pathways. The design of such probes, whether for activity- or affinity-based applications, hinges on key synthetic principles that leverage the inherent functionalities of the asparaginol backbone.

Strategies for Introducing Reporter and Reactive Groups onto Asparaginol Scaffolds

The introduction of reporter groups (e.g., fluorophores, biotin) and reactive groups onto the asparaginol scaffold is a critical step in probe synthesis. Various strategies can be employed, taking advantage of the distinct reactivity of the functional groups in Fmoc-Asparaginol(Trt).

Functionalization of the Primary Alcohol: The primary alcohol is a versatile handle for the attachment of reporter groups. Standard esterification or etherification reactions can be used to introduce a wide range of tags. For example, a fluorescent dye containing a carboxylic acid can be coupled to the alcohol using esterification catalysts.

Functionalization of the Side-Chain Amide: Following the selective removal of the trityl group, the primary amide of the asparagine side chain becomes available for modification. This can be achieved through various chemical transformations, including:

Amide coupling: The amide can be coupled with a carboxylic acid-containing reporter or reactive group using standard peptide coupling reagents.

Hofmann rearrangement: This reaction can convert the amide to a primary amine, which can then be further functionalized.

Dehydration: The amide can be dehydrated to a nitrile, which can serve as a reactive handle in certain applications.

The choice of strategy depends on the desired final probe structure and the compatibility of the reagents with the other protecting groups present on the molecule.

Chemo-Selective Reactions and Functionalization Strategies

The differential reactivity of the functional groups in Fmoc-Asparaginol(Trt) is a key feature that is exploited in the synthesis of complex molecules. The ability to selectively deprotect and functionalize different parts of the molecule in a controlled manner is essential for building intricate molecular architectures.

Selective Derivatization of the Asparaginol Side Chain

The selective derivatization of the asparaginol side chain is a crucial step in many synthetic applications of Fmoc-Asparaginol(Trt). The trityl (Trt) protecting group on the side-chain amide is labile to mild acidic conditions, allowing for its removal without affecting the base-labile Fmoc group or the primary alcohol.

Protecting GroupCleavage ConditionsStability
Fmoc Piperidine (B6355638) in DMFStable to mild acid
Trityl (Trt) Mild acid (e.g., TFA in DCM)Stable to base
Primary Alcohol Requires activation for reactionStable to standard Fmoc and Trt deprotection conditions

This orthogonality allows for a sequential functionalization strategy. For instance, after the removal of the Trt group, the resulting primary amide can be modified as described in section 5.1.2. Subsequently, the Fmoc group can be removed to expose the primary amine for further reactions, such as peptide chain elongation. This selective approach provides precise control over the final molecular structure.

Exploiting Differential Reactivity for Complex Molecule Assembly

The distinct reactivity of the N-terminal Fmoc-protected amine, the primary alcohol, and the trityl-protected side-chain amide allows for the strategic assembly of complex molecules. This is particularly valuable in the solid-phase synthesis of peptides and other oligomers where different functionalities need to be introduced at specific positions.

Future Perspectives in Fmoc-Asparaginol(Trt) Research

The unique structural features and synthetic versatility of Fmoc-Asparaginol(Trt) position it as a valuable building block for future advancements in various fields of chemistry and chemical biology.

Development of Novel Chemical Probes: The demand for more sophisticated chemical probes to investigate complex biological processes continues to grow. Fmoc-Asparaginol(Trt) is well-suited for the development of next-generation probes with enhanced specificity, improved cell permeability, and novel reporting capabilities. Future research will likely focus on the design and synthesis of asparaginol-derived probes for new biological targets and for use in advanced imaging techniques.

Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized into more potent lead compounds. The asparaginol scaffold, with its multiple points for diversification, could serve as a valuable template for the generation of fragment libraries. The ability to selectively modify the N-terminus, the side chain, and the C-terminal alcohol would allow for the rapid synthesis of a diverse set of fragments for screening.

Synthesis of Complex Natural Products and Peptidomimetics: Many biologically active natural products and peptidomimetics contain modified amino acid residues. Fmoc-Asparaginol(Trt) can serve as a key intermediate in the synthesis of such complex molecules. Its orthogonal protecting groups and versatile functional handles make it an ideal starting material for the construction of intricate molecular architectures with defined stereochemistry.

Emerging Methodologies for Enhanced Synthesis Efficiency

A significant development is the use of activated carboxylic acid species followed by reduction with mild hydride reagents. One efficient approach involves the conversion of the Fmoc-amino acid into an acyl azide (B81097), which is then reduced using aqueous sodium borohydride (B1222165) (NaBH₄). researchgate.net This method is noted for its simplicity and high degree of completion. researchgate.net Another strategy employs activating agents such as cyanuric chloride or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent in conjunction with NaBH₄. researchgate.net These methods facilitate the reduction under mild conditions, preserving the integrity of the acid-labile Trt and base-labile Fmoc protecting groups. researchgate.net Solid-phase synthesis routes are also being explored, where an amino alcohol intermediate is generated on a resin, followed by oxidation to yield the desired building block, a strategy that can be adapted for asparaginol derivatives. nih.gov

Detailed research findings indicate that the choice of activating agent and reducing system is critical for optimizing the synthesis. The conversion of the carboxylic acid to a mixed anhydride (B1165640) or an active ester prior to reduction has been shown to proceed smoothly, yielding the corresponding chiral N-protected β-amino alcohols in high yields. researchgate.net

MethodologyActivating AgentReducing AgentKey AdvantagesReference
Acyl Azide ReductionDiphenylphosphoryl azide (DPPA) or similarSodium Borohydride (NaBH₄)Simple, high conversion rate, mild conditions researchgate.net
Cyanuric Chloride Activation2,4,6-trichloro-1,3,5-triazine (TCT)Sodium Borohydride (NaBH₄)Rapid, eco-friendly, suitable for various N-protected amino acids researchgate.net
Phosphonium Salt ActivationBOP ReagentSodium Borohydride (NaBH₄)Facile, chemoselective, and mild reduction conditions researchgate.net
Solid-Phase SynthesisTrityl Bromide Resin(Post-modification) OxidationAllows for convenient, inexpensive route to selectively protected intermediates nih.gov

Novel Structural Scaffolds Derived from Asparaginol

The chiral backbone of asparaginol makes it an excellent starting material for the asymmetric synthesis of novel structural scaffolds. westlake.edu.cn Its vicinal amino and alcohol functionalities, along with the side-chain amide, provide multiple reaction points for cyclization and derivatization, leading to a diverse range of heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com

By leveraging the stereocenter of asparaginol, chemists can construct complex molecular architectures with high stereochemical control. For instance, the amino alcohol moiety is a direct precursor to 1,2-oxazines or can be used to form chiral ligands for asymmetric catalysis. westlake.edu.cn Further manipulation of the side chain can lead to the formation of unique lactams or other nitrogen-containing heterocycles. The design of novel scaffolds, such as pyrrolopyrimidines and imidazopyrazines, often relies on versatile building blocks like protected amino alcohols to explore new chemical space for drug discovery. nih.gov The asparaginol framework offers a platform to develop compounds that can interact with biological targets in a stereospecific manner.

Scaffold TypeSynthetic Precursor MoietyPotential ApplicationsReference
Oxazolines/Oxazolidinones1,2-amino alcoholChiral auxiliaries, ligands for catalysis, bioactive molecules westlake.edu.cn
Pyrrolidines/PiperidinesIntramolecular cyclization after functional group manipulationCore structures in pharmaceuticals and natural products nih.gov
Chiral LigandsAmino alcohol backboneAsymmetric synthesis, metal-catalyzed cross-coupling reactions westlake.edu.cn
PeptidomimeticsModified amino alcohol unitDrug discovery (enhanced stability and bioavailability) nih.gov

Conclusion and Outlook

Summary of Fmoc-Asparaginol(Trt) Contributions to Synthetic Chemistry

Fmoc-Asparaginol(Trt) serves as a valuable building block in synthetic chemistry, primarily in the construction of complex peptides and peptidomimetics. Its utility stems from the strategic placement of two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the side-chain amide of the asparagine residue. This protection scheme offers significant advantages in the realm of solid-phase peptide synthesis (SPPS).

The primary contribution of the trityl group is the prevention of side-chain dehydration during the activation of the amino acid for coupling. nbinno.comsigmaaldrich.compeptide.com This is a common and problematic side reaction when using unprotected or inadequately protected asparagine, leading to the formation of a nitrile byproduct and resulting in impure peptides. nbinno.comsigmaaldrich.com The bulky trityl group effectively shields the amide functionality, ensuring the integrity of the asparagine residue throughout the synthetic process. nbinno.com

Furthermore, the presence of the Trt group significantly enhances the solubility of the asparagine building block in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). sigmaaldrich.compeptide.com Unprotected Fmoc-asparagine has notoriously poor solubility, which can hinder coupling efficiency and lead to incomplete reactions. sigmaaldrich.com By improving solubility, Fmoc-Asn(Trt)-OH, the precursor to Fmoc-Asparaginol(Trt), allows for more efficient and reliable incorporation into growing peptide chains, ultimately leading to higher purity of the final product. sigmaaldrich.comcreative-peptides.com

The reduction of the C-terminal carboxylic acid to a primary alcohol in Fmoc-Asparaginol(Trt) opens up avenues for the synthesis of peptide alcohols and other modified structures that are not readily accessible through standard peptide synthesis. Peptide alcohols are of interest as they can exhibit altered biological activities and pharmacokinetic profiles compared to their carboxylic acid counterparts. The Fmoc group provides a stable and reliable N-terminal protection that is compatible with the conditions required for the synthesis and subsequent manipulation of these modified peptides. acs.org

Current Challenges and Opportunities in Asparaginol (B3061057) Derivative Research

Another challenge is the potential for side reactions during the deprotection of the trityl group, especially when the Asn(Trt) residue is at the N-terminus of a peptide, which may require extended cleavage times for complete removal. nbinno.com While the trityl group is generally labile under acidic conditions, optimizing the cleavage cocktail and reaction time is crucial to avoid incomplete deprotection or modification of other sensitive residues in the peptide chain.

Opportunities in asparaginol derivative research are expanding, particularly in the field of medicinal chemistry and drug discovery. The incorporation of asparaginol and its derivatives into peptide-based therapeutics is being explored for various applications. For instance, asparagine endopeptidase (AEP) is a cysteine protease implicated in several diseases, and the development of AEP inhibitors, which may include modified asparagine-containing structures, is a promising therapeutic strategy. nih.gov

Furthermore, the creation of peptidomimetics, where the peptide backbone is modified to improve stability and bioavailability, presents a significant opportunity. nih.gov Asparaginol derivatives can serve as key components in the synthesis of such mimetics, for example, in the formation of reduced amide bonds (ψ(CH2NH)) which are resistant to proteolytic degradation. mdpi.com

Future Directions and Transformative Potential of Fmoc-Asparaginol(Trt)

The future of Fmoc-Asparaginol(Trt) and related derivatives is intrinsically linked to the broader advancements in peptide synthesis and medicinal chemistry. creative-peptides.compmarketresearch.combiorunstar.com The demand for more complex and modified peptides for therapeutic and research purposes is driving innovation in the development of novel building blocks. pmarketresearch.com

One of the key future directions is the application of Fmoc-Asparaginol(Trt) in the synthesis of peptide-drug conjugates (PDCs) and other targeted delivery systems. The hydroxyl group of the asparaginol moiety can serve as a handle for the attachment of cytotoxic drugs, imaging agents, or other functional molecules, enabling the targeted delivery of these payloads to specific cells or tissues.

The exploration of asparagine derivatives in the context of personalized medicine and the development of neoantigen-based cancer vaccines is another promising avenue. The ability to synthesize custom peptides with high purity, facilitated by building blocks like Fmoc-Asn(Trt)-OH, is critical in this field. biorunstar.com

Moreover, the transformative potential of Fmoc-Asparaginol(Trt) extends to the creation of novel biomaterials. The incorporation of amino alcohol-containing residues into peptides can influence their self-assembly properties, leading to the formation of hydrogels, nanofibers, and other nanomaterials with potential applications in tissue engineering, drug delivery, and diagnostics.

As automated peptide synthesis technologies continue to advance, the availability of high-quality, specialized amino acid derivatives like Fmoc-Asparaginol(Trt) will be crucial for pushing the boundaries of what is synthetically achievable. creative-peptides.com The continued development of more efficient synthetic routes to these building blocks and a deeper understanding of their impact on peptide structure and function will undoubtedly unlock new and exciting opportunities in science and medicine.

Q & A

Q. What are the standard protocols for synthesizing and purifying Fmoc-Asparaginol(Trt), and what common impurities should researchers monitor?

Fmoc-Asparaginol(Trt) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include coupling the Fmoc-protected amino acid derivative to a resin, followed by trityl (Trt) group protection for the side chain. Purification often involves reverse-phase HPLC to achieve ≥98% purity. Common impurities include residual solvents, incomplete coupling products, and diastereomers formed during synthesis. Analytical methods like HPLC and NMR are critical for verifying purity and structural integrity .

Q. How does Fmoc-Asparaginol(Trt) function in peptide synthesis, particularly in preventing side reactions?

The Trt (trityl) group protects the asparagine side chain during SPPS, preventing unwanted side reactions such as aspartimide formation. The Fmoc group offers orthogonal protection for the α-amino group, allowing selective deprotection under mild basic conditions (e.g., piperidine). This dual protection ensures high-fidelity incorporation into peptide sequences .

Q. What storage conditions are recommended to maintain Fmoc-Asparaginol(Trt) stability?

Store the compound at 2–8°C in a desiccator to prevent hydrolysis or oxidation. Prolonged exposure to light, moisture, or elevated temperatures can degrade the Trt group, leading to reduced coupling efficiency. Purity should be re-assayed via HPLC after long-term storage .

Q. Which analytical techniques are most reliable for assessing the enantiomeric purity of Fmoc-Asparaginol(Trt)?

Chiral HPLC and circular dichroism (CD) spectroscopy are preferred. Chiral HPLC separates enantiomers using a chiral stationary phase, while CD spectroscopy detects optical activity. Specific rotation values (e.g., [α]²⁴D = -16.0° to -13.0° in methanol) provide additional validation of enantiomeric purity .

Advanced Research Questions

Q. How can researchers minimize racemization during the incorporation of Fmoc-Asparaginol(Trt) into peptide chains?

Racemization is mitigated by using coupling reagents such as HOBt/DIC or Oxyma Pure/DIC, which reduce base-catalyzed side reactions. Maintaining a reaction temperature below 25°C and limiting coupling times to ≤1 hour further suppresses epimerization. Post-synthesis analysis via chiral HPLC is essential to confirm stereochemical fidelity .

Q. What advanced analytical methods can resolve diastereomers or regioisomers in Fmoc-Asparaginol(Trt)-containing peptides?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are effective. HRMS identifies mass discrepancies caused by isomerism, while 2D NMR distinguishes spatial arrangements of atoms. For example, NOESY correlations can differentiate Trt-protected side-chain conformations .

Q. How should researchers validate new HPLC methods for quantifying Fmoc-Asparaginol(Trt) in complex peptide mixtures?

Validate methods per ICH guidelines by assessing linearity (R² ≥ 0.99), precision (%RSD < 2%), and recovery (95–105%). Use spiked samples with known impurities (e.g., Fmoc-Asparaginol(Trt)-Asparaginol(Trt)-OH) to test specificity. Column temperature and gradient elution profiles must be optimized to separate closely related species .

Q. What experimental designs are optimal for studying Fmoc-Asparaginol(Trt) stability under varying pH and temperature conditions?

Use accelerated stability studies with buffers spanning pH 3–10 and temperatures from 4°C to 40°C. Monitor degradation kinetics via HPLC and characterize byproducts via LC-MS. Statistical tools like Arrhenius plots can predict shelf-life under standard conditions .

Q. How do trace impurities in Fmoc-Asparaginol(Trt) affect the biological activity of synthesized peptides?

Impurities ≥0.5% (e.g., D-enantiomers or truncated sequences) can alter peptide-receptor binding or aggregation properties. Conduct comparative bioassays (e.g., antimicrobial activity tests) using peptides synthesized with high-purity vs. impure Fmoc-Asparaginol(Trt). Dose-response curves and IC₅₀ values highlight functional impacts .

Q. How can researchers resolve contradictions between purity data from HPLC and NMR analyses?

Discrepancies often arise from NMR's inability to detect low-abundance impurities. Cross-validate results using orthogonal methods: combine HPLC for quantitative impurity profiling with NMR for structural confirmation. For example, a 98% HPLC purity with a 1% D-enantiomer (via chiral HPLC) aligns with NMR integration of diagnostic proton signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.